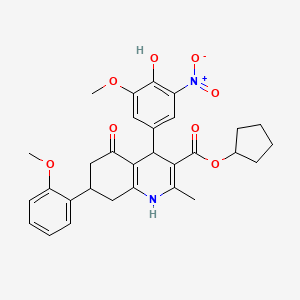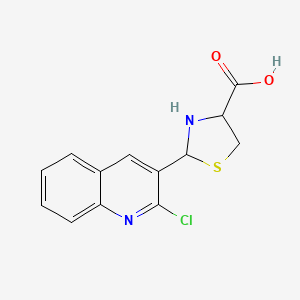![molecular formula C22H25N3O3 B11077617 3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B11077617.png)
3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-HYDROXYPHENYL)-1-PIPERAZINYL]-1-(2-PHENYLETHYL)-2,5-PYRROLIDINEDIONE is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a pyrrolidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-HYDROXYPHENYL)-1-PIPERAZINYL]-1-(2-PHENYLETHYL)-2,5-PYRROLIDINEDIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Attachment of the Hydroxyphenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl compound with the piperazine ring.
Formation of the Pyrrolidinedione Moiety: This can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Final Coupling: The final step involves coupling the pyrrolidinedione moiety with the piperazine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-HYDROXYPHENYL)-1-PIPERAZINYL]-1-(2-PHENYLETHYL)-2,5-PYRROLIDINEDIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidinedione moiety can be reduced to form alcohols.
Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl and piperazine derivatives.
Scientific Research Applications
3-[4-(4-HYDROXYPHENYL)-1-PIPERAZINYL]-1-(2-PHENYLETHYL)-2,5-PYRROLIDINEDIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and potential biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(4-HYDROXYPHENYL)-1-PIPERAZINYL]-1-(2-PHENYLETHYL)-2,5-PYRROLIDINEDIONE involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, while the piperazine and pyrrolidinedione moieties can modulate the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[4-(4-HYDROXYPHENYL)-1-PIPERAZINYL]-1-PHENYL-2,5-PYRROLIDINEDIONE: Similar structure but lacks the phenylethyl group.
3-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]-1-(2-PHENYLETHYL)-2,5-PYRROLIDINEDIONE: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
The presence of both the hydroxyphenyl and phenylethyl groups in 3-[4-(4-HYDROXYPHENYL)-1-PIPERAZINYL]-1-(2-PHENYLETHYL)-2,5-PYRROLIDINEDIONE makes it unique compared to other similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H25N3O3/c26-19-8-6-18(7-9-19)23-12-14-24(15-13-23)20-16-21(27)25(22(20)28)11-10-17-4-2-1-3-5-17/h1-9,20,26H,10-16H2 |
InChI Key |
IAABXEALLYRISD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11077541.png)
![N-[(1Z)-3-{[2-(1H-indol-2-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B11077553.png)
![N-(2,6-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11077557.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11077565.png)
![(10R,11S,15R,16S)-16-(4-fluorobenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B11077569.png)
![1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11077581.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11077586.png)
![3,7-Dibenzoyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11077593.png)
![(2Z)-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077598.png)
![2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide](/img/structure/B11077601.png)


![ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11077636.png)
